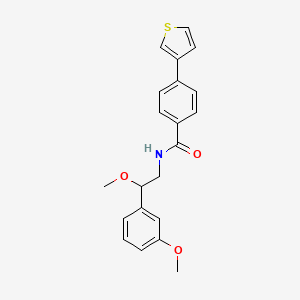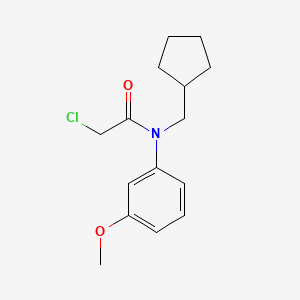
2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.8 g/mol. This compound is also known as CPMA and has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of CPMA involves binding to the allosteric site of the mGluR5 and D2 receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which play a crucial role in various physiological processes. CPMA has also been shown to modulate the activity of other receptors such as the α7 nicotinic acetylcholine receptor and the GABAA receptor.
生化学的および生理学的効果
CPMA has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function in rodents and primates by enhancing synaptic plasticity in the hippocampus and prefrontal cortex. CPMA has also been shown to reduce the symptoms of Parkinson's disease in animal models by increasing dopamine release in the striatum.
実験室実験の利点と制限
One of the main advantages of using CPMA in lab experiments is its ability to selectively modulate the activity of specific receptors without affecting other receptors. This allows for a more precise investigation of the physiological processes involved in various diseases. However, one of the limitations of using CPMA is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the use of CPMA in scientific research. One of the areas of interest is the development of CPMA-based drugs for the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease. Another area of interest is the investigation of the role of CPMA in the regulation of synaptic plasticity and neuroinflammation. Further studies are also needed to explore the potential of CPMA as a tool for the study of receptor function and drug discovery.
合成法
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide is carried out by reacting 3-methoxybenzylamine with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to produce high yields of pure CPMA.
科学的研究の応用
CPMA has been extensively used in scientific research due to its ability to modulate the activity of certain receptors in the central nervous system. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) and the dopamine D2 receptor. These receptors are involved in various physiological processes such as learning and memory, reward, and motor control.
特性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-4-7-13(9-14)17(15(18)10-16)11-12-5-2-3-6-12/h4,7-9,12H,2-3,5-6,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZSHNUVQVVAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2CCCC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
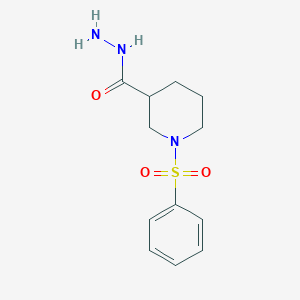

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)
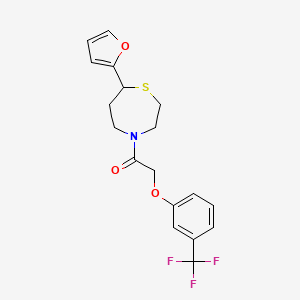
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)
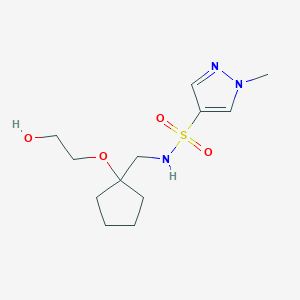
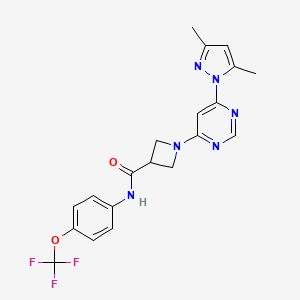
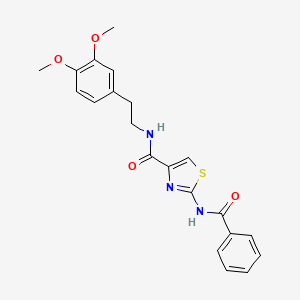
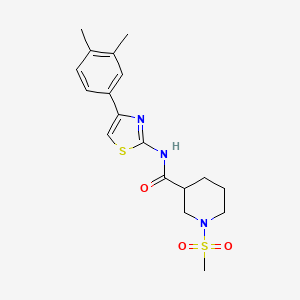
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)
